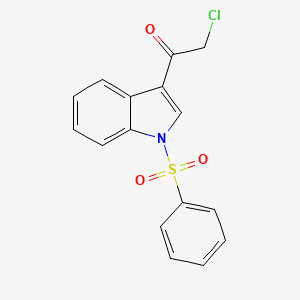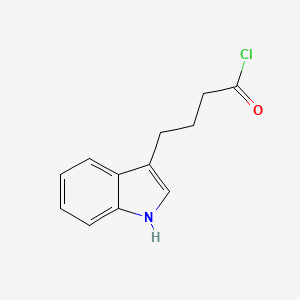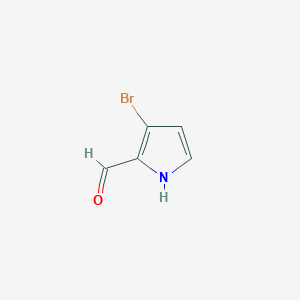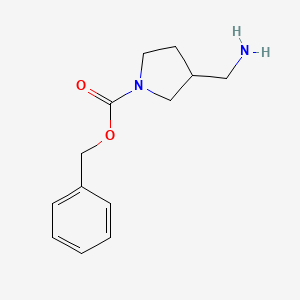
Fluorure de perfluoro(4-méthyl-3,6-dioxaoctane)sulfonyle
Vue d'ensemble
Description
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .
Molecular Structure Analysis
The molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .
Chemical Reactions Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Physical And Chemical Properties Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé peut être utilisé comme intermédiaire en synthèse organique . Il joue un rôle crucial dans la production de divers composés organiques, contribuant à la diversité et à la complexité de la chimie organique.
Intermédiaires pharmaceutiques
Dans l'industrie pharmaceutique, il est utilisé comme intermédiaire dans la synthèse de divers médicaments . Les propriétés uniques de ce composé peuvent améliorer l'efficacité de certains médicaments.
Membranes dans les applications PEMFC
Le composé est utilisé dans la synthèse de terpolymères réticulés de fluorure de vinylidène, de fluorure de perfluoro-3,6-dioxa-4-méthyl-7-octène sulfonyle et de monomères de site de durcissement pour membranes dans les applications de piles à combustible à membrane échangeuse de protons (PEMFC) . Ces membranes sont cruciales pour le fonctionnement des PEMFC, qui sont largement utilisés dans diverses applications énergétiques.
Polymérisation en émulsion d'acrylate contenant du fluor
Il a été utilisé comme émulsifiant lors de la polymérisation en émulsion d'acrylate contenant du fluor . Ce procédé est crucial pour la production de fluoropolymères, qui ont de nombreuses applications industrielles grâce à leurs propriétés uniques.
Tensioactif fluorocarboné respectueux de l'environnement
Ce composé est un nouveau tensioactif fluorocarboné polymérisable respectueux de l'environnement . Il peut remplacer les tensioactifs fluorocarbonés traditionnels, qui ont été associés à la pollution de l'environnement.
Amélioration des propriétés mécaniques des polymères non fluorés
Le composé est utilisé pour améliorer les propriétés mécaniques des polymères non fluorés . Cette stratégie est largement utilisée dans l'industrie des polymères pour améliorer la durabilité et les performances de divers produits polymères.
Orientations Futures
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.
Mécanisme D'action
Target of Action
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known as Perfluoro(4-methyl-3,6-dioxaoctane)sulphonyl fluoride, is primarily used in the field of proteomics research . It is an important comonomer for organic fluorine materials . Its main function is to introduce the functional sulfonic acid group into the polymer .
Mode of Action
The compound works by undergoing hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions . This process is achieved quantitatively using potassium hydroxide (or lithium carbonate) under mild conditions, without affecting the content of vinylidene fluoride (VDF), assuming that no dehydrofluorination of the VDF units occurred .
Biochemical Pathways
The compound is involved in the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl)oxy] hexanenitrile (MV5CN), and vinylidene fluoride (VDF) . Changing the monomer feed compositions of these terpolymerisations enables the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Result of Action
The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions leads to the production of films insoluble in organic solvents such as acetone and dimethylformamide . These original terpolymers are then thermally crosslinked using cyclisation of the pendant nitrile functions . The thermal stabilities of the crosslinked materials are higher than those of the uncured terpolymers .
Action Environment
The proton conductivity of the resulting material at 80 °C and 100% relative humidity reached 58 mS cm −1 for a membrane crosslinked at 240 °C and having a hydration number of 33 H 2 O/SO 3 H . Excessive swelling was observed for membranes crosslinked at lower temperatures . This suggests that the action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and humidity.
Analyse Biochimique
Biochemical Properties
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the synthesis of perfluorinated vinyl ether containing sulfonimide functionality . These interactions are crucial for the development of materials with specific properties, such as ion exchange resins and fluorine-containing polymers .
Cellular Effects
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes due to its interaction with membrane proteins and lipids . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can inhibit specific enzymes by forming stable complexes with them, thereby altering their activity . Additionally, it can activate certain signaling pathways by interacting with membrane receptors and other signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride vary with different dosages in animal models . At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of various metabolites, thereby affecting overall cellular metabolism . It is particularly important in pathways related to the synthesis of fluorine-containing polymers and ion exchange resins .
Transport and Distribution
Within cells and tissues, Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXEUQKVBTRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564034 | |
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27744-59-8 | |
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


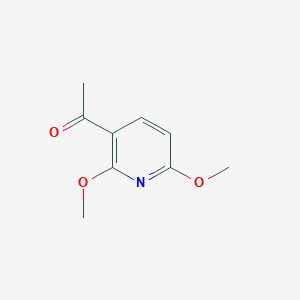
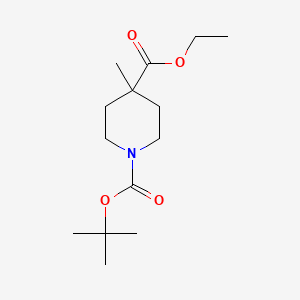
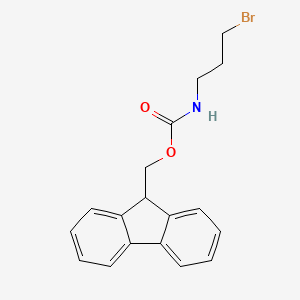
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
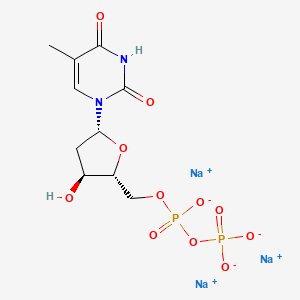
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
